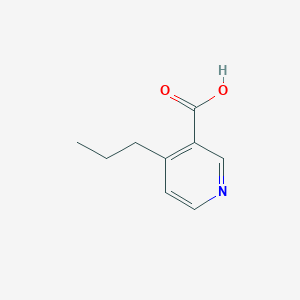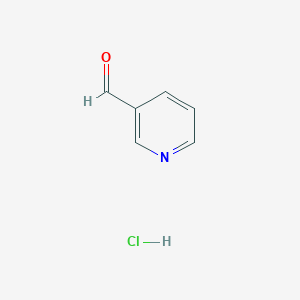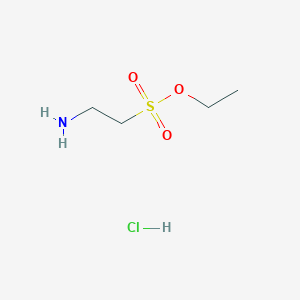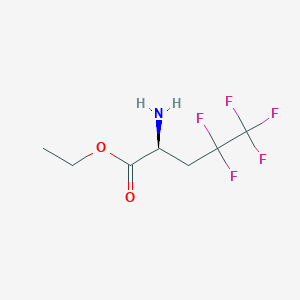
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The acetyl group at position 1 and the methyl group at position 6 further define its structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired thioxopyrimidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thioxopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound may interact with DNA or RNA, affecting their function and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-4(1H)-pyrimidinone: Lacks the acetyl and methyl groups.
1-Acetyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the methyl group at position 6.
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the acetyl group at position 1.
Uniqueness
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its utility in various research applications.
Eigenschaften
Molekularformel |
C7H8N2O2S |
|---|---|
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
1-acetyl-6-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
InChI-Schlüssel |
YAULKQBIYZTOQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=S)N1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)






![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)





